2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. One common route starts with the preparation of the diazatricyclic core, followed by the introduction of the 2,4-dihydroxyphenyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating diseases related to oxidative stress due to its antioxidant properties.
Industry
In the industrial sector, this compound is used in the development of new materials. Its stability and reactivity make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The tricyclic structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxyacetophenone: Shares the dihydroxyphenyl group but lacks the tricyclic structure.
5-Ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar tricyclic core but without the dihydroxyphenyl group.
Uniqueness
The uniqueness of 2-(2,4-Dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one lies in its combination of the dihydroxyphenyl group with the tricyclic structure. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C17H22N2O3/c1-3-17-9-18-7-16(2,15(17)22)8-19(10-17)14(18)12-5-4-11(20)6-13(12)21/h4-6,14,20-21H,3,7-10H2,1-2H3 |
InChI Key |
PHSSEKVNKXUFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C |
Origin of Product |
United States |
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